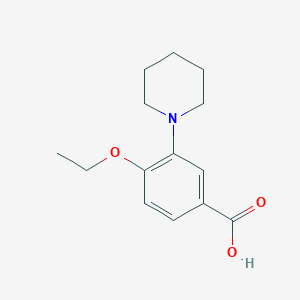
4-乙氧基-3-哌啶-1-基-苯甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
4-Ethoxy-3-piperidin-1-yl-benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: It is utilized in proteomics research to study protein interactions and functions.
Industry: It is used in the production of various chemical products and intermediates.
准备方法
The synthesis of 4-Ethoxy-3-piperidin-1-yl-benzoic acid involves several steps. One method includes the reaction of 4-hydroxybenzoic acid with ethyl iodide to form 4-ethoxybenzoic acid. This intermediate is then reacted with piperidine under specific conditions to yield 4-Ethoxy-3-piperidin-1-yl-benzoic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
化学反应分析
4-Ethoxy-3-piperidin-1-yl-benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
作用机制
The mechanism of action of 4-Ethoxy-3-piperidin-1-yl-benzoic acid involves its interaction with specific molecular targets. It may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
相似化合物的比较
4-Ethoxy-3-piperidin-1-yl-benzoic acid can be compared with similar compounds such as:
4-[2-(1-Piperidin-1-yl)ethoxy]benzoic acid hydrochloride: This compound has similar structural features but different functional groups.
4-[(2-Piperidin-1-yl)ethoxy]benzoic acid: Another similar compound with slight variations in its chemical structure. The uniqueness of 4-Ethoxy-3-piperidin-1-yl-benzoic acid lies in its specific ethoxy and piperidinyl substitutions, which confer distinct chemical and biological properties.
生物活性
4-Ethoxy-3-piperidin-1-yl-benzoic acid (EPBA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article reviews the compound's biological mechanisms, activity profiles, and relevant case studies, providing a comprehensive overview of its significance in research.
- IUPAC Name : 4-ethoxy-3-piperidin-1-ylbenzoic acid
- Molecular Formula : C₁₄H₁₉NO₃
- Molecular Weight : 249.31 g/mol
- CAS Number : 946710-83-4
The biological activity of EPBA is primarily attributed to its interaction with various molecular targets, including proteins and enzymes. The compound may alter enzyme activity, leading to significant biological effects. Specific pathways affected by EPBA include:
- Inhibition of Enzymatic Activity : EPBA has been shown to inhibit certain enzymes in vitro, potentially impacting metabolic pathways.
- Receptor Binding : Preliminary studies suggest that EPBA may bind to specific receptors, which could modulate physiological responses.
Antimicrobial Activity
EPBA has demonstrated potential antimicrobial properties against various bacterial strains. In one study, it was evaluated for its effectiveness against enteropathogenic E. coli (EPEC) using a type III secretion system (T3SS) assay. The results indicated that EPBA could inhibit the secretion of virulence factors associated with EPEC, suggesting a role in combating bacterial infections .
Immunomodulatory Effects
Research indicates that EPBA may enhance immune responses. In murine models, it was shown to increase the release of immunostimulatory cytokines when used as an adjuvant with TLR agonists. This suggests that EPBA could be beneficial in vaccine formulations by enhancing antigen-specific antibody titers .
Cytotoxicity and Cell Proliferation
Studies have also explored the cytotoxic effects of EPBA on cancer cell lines. It was found to induce apoptosis in certain cancer cells, indicating its potential as an anticancer agent. The mechanism involves the activation of apoptotic pathways and disruption of cell cycle progression .
Comparative Analysis with Similar Compounds
To understand the unique properties of EPBA, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-[2-(1-Piperidin-1-yl)ethoxy]benzoic acid | Similar piperidine structure | Moderate inhibition of specific enzymes |
| 4-[(2-Piperidin-1-yl)ethoxy]benzoic acid | Slight variations in substitution | Lower cytotoxicity compared to EPBA |
Case Studies and Research Findings
- Study on Efficacy Against EPEC :
- Immunomodulatory Activity :
- Cytotoxicity Assessment :
属性
IUPAC Name |
4-ethoxy-3-piperidin-1-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-2-18-13-7-6-11(14(16)17)10-12(13)15-8-4-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVFSUBNQLLUQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














